

Application of alpha-Farnesene in flavor and fragrance research

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Compound of Interest

Compound Name: *alpha-Farnesene*

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Application of α -Farnesene in Flavor and Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-farnesene, a naturally occurring acyclic sesquiterpene, is a significant contributor to the aroma and flavor profiles of a wide array of plants and fruits.[1] It is a key component in the characteristic scent of green apples, gardenias, and is found in various essential oils, including chamomile, sandalwood, ylang-ylang, and rose.[2][3] Its distinct green, woody, and subtly floral aroma makes it a valuable ingredient in the flavor and fragrance industry.[2][4] This document provides detailed application notes and protocols for the utilization of α -farnesene in research and development, with a focus on its flavor and fragrance applications.

Chemical Properties and Odor Profile

Alpha-farnesene exists as four stereoisomers, with the (E,E)- α -farnesene isomer being the most common in nature and largely responsible for the characteristic green apple odor.[1][3] The various isomers of α -farnesene contribute to a complex aroma profile described as floral, citrus, green, woody, and vegetative with a lavender background.[5][6] Its flavor profile is characterized as green and fruity.[1] Due to its multiple unsaturated double bonds, α -farnesene is susceptible to oxidation, which can alter its sensory properties and biological activity.[7]

Data Presentation

Table 1: Physicochemical Properties of α -Farnesene

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₄	[8]
Molecular Weight	204.36 g/mol	[8]
Boiling Point	260 °C (lit.)	
Density	0.844-0.8790 g/mL at 25 °C (lit.)	
Refractive Index	n ₂₀ /D 1.490-1.505 (lit.)	
Flash Point	> 100.00 °C	[6]
Solubility	Insoluble in water	[6]
LogP (o/w)	6.139 (est)	[6]

Table 2: Odor Profile of α -Farnesene

Odor Descriptor	Percentage	Reference(s)
Floral	75.78%	[5]
Citrus	-	[5]
Green	-	[1][6]
Woody	-	[1][6]
Vegetative	-	[6]
Lavender	-	[6]

Table 3: Recommended Usage Levels of α -Farnesene in Fragrance Concentrates

Recommendation	Level	Reference(s)
Usage in fragrance concentrate	up to 8.0000 %	[6]

Applications in Flavor and Fragrance

Alpha-farnesene is widely utilized in the food, beverage, cosmetic, and fragrance industries.[5]

- **Flavor Applications:** It serves as a natural fruit flavor enhancer in products such as candies, baked goods, and soft drinks.[5] Its green and fruity notes are particularly valuable in reconstructing the authentic taste of fruits like apples and pears.[1][5]
- **Fragrance Applications:** In perfumery, α -farnesene imparts fresh green-apple, pear, and floral top notes to perfumes, shampoos, and soaps.[5] It is used to create "living floral" headspace effects and enhances the scent of white florals like gardenia.[3][9] Its mild, sweet, and warm woody character also aids in the reconstruction of essential oils.[6][9]

Experimental Protocols

Protocol 1: Extraction of α -Farnesene from Plant Material (Solvent Extraction)

This protocol describes a general method for extracting α -farnesene from plant tissues.

Materials:

- Plant material (e.g., apple peel, flower petals)
- Hexane or n-pentane
- Internal standard (e.g., 3-octanol or (E)- β -caryophyllene)
- Sodium sulfate (Na_2SO_4), anhydrous
- Silanized glass wool
- Rotary evaporator

- Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

- Homogenize a known weight of fresh plant material (e.g., 3 g of apple peel).[10]
- Place the homogenized tissue in a sealed vial and add a defined volume of solvent (e.g., 10 mL of 6% sodium chloride solution).[10]
- Add a known amount of internal standard (e.g., 100 μ L of 100 ppb 3-octanol).[10]
- Incubate the sealed vial at a controlled temperature (e.g., 50°C) for a set time (e.g., 10 minutes) to allow volatile compounds to equilibrate in the headspace.[10]
- For liquid extraction, place a known weight of the plant material (e.g., 20 peel discs) in a test tube with a suitable solvent like hexane (e.g., 15 mL) and keep in the dark for a period (e.g., 2 hours).[11]
- Filter the extract through a clean column (e.g., Florisil SPE) or through sodium sulfate and silanized glass wool to remove water and particulate matter.[11][12]
- Concentrate the filtrate to a final volume of approximately 200 μ L using a rotary evaporator at room temperature.[12]
- Analyze the concentrated extract using GC-MS for identification and quantification against external standards.[10][12]

Protocol 2: Sensory Evaluation of α -Farnesene

This protocol outlines a basic method for the sensory analysis of α -farnesene.

Materials:

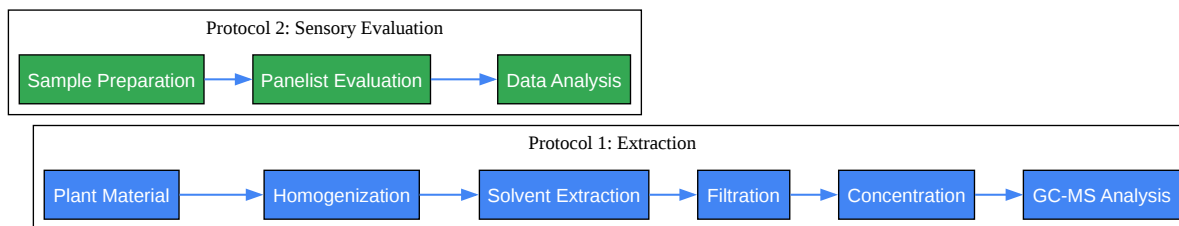
- α -Farnesene standard (pure or in a suitable solvent)
- Odor-free smelling strips
- Panel of trained sensory assessors

- Odor evaluation booths

Procedure:

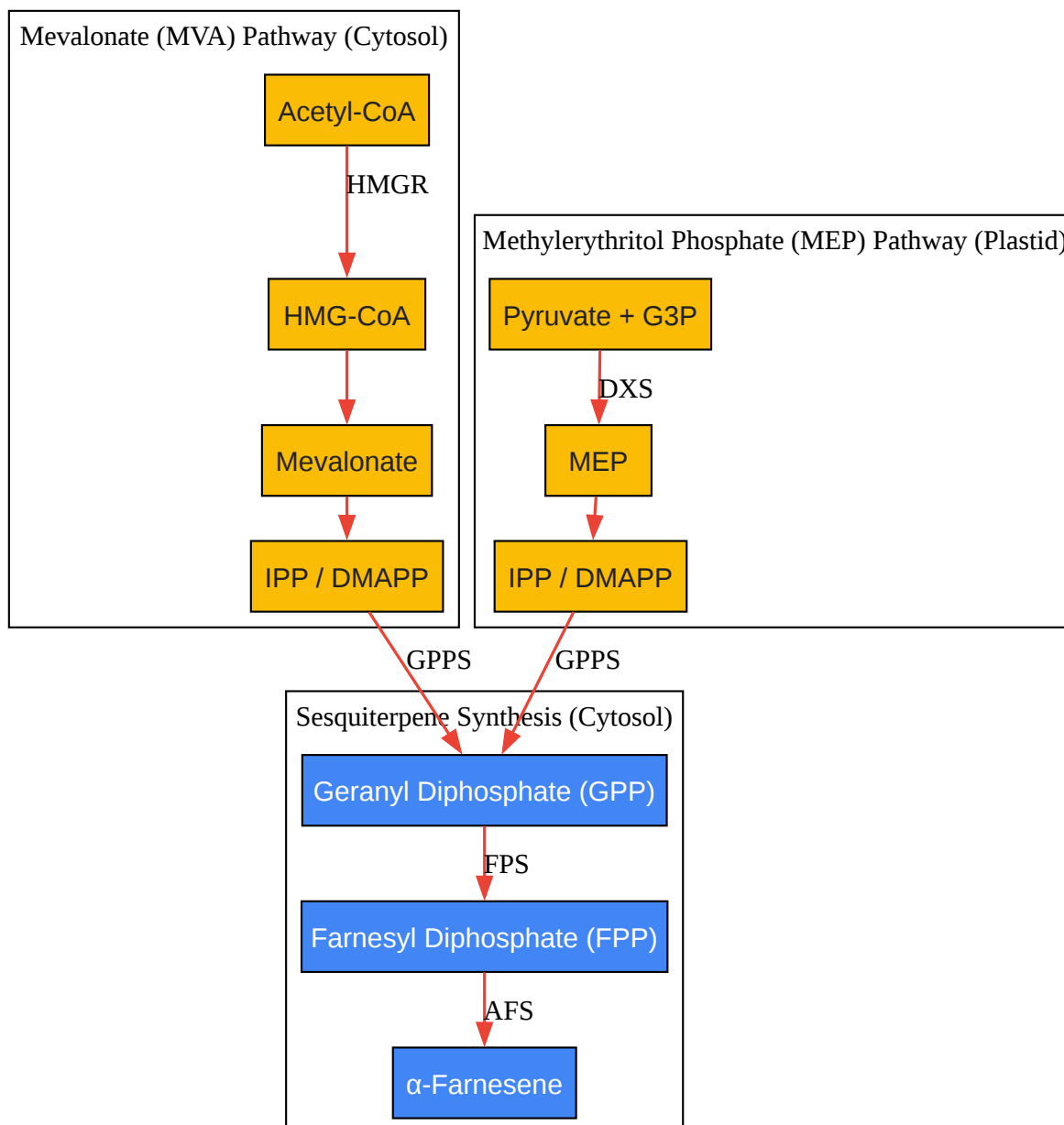
- Prepare a dilution series of the α -farnesene standard in an appropriate solvent (e.g., ethanol).
- Dip the smelling strips into the different dilutions, ensuring a consistent amount of liquid is absorbed.
- Allow the solvent to evaporate for a standardized period.
- Present the smelling strips to the trained panelists in a controlled environment (odor evaluation booths).
- Ask the panelists to describe the odor profile using a standardized lexicon of terms (e.g., green, fruity, floral, woody).
- Panelists can also rate the intensity of the odor on a defined scale.
- For flavor evaluation, prepare a series of dilutions in a neutral base (e.g., sugar water) for tasting.
- Record and analyze the data to determine the odor and flavor thresholds and the descriptive sensory profile.

Mandatory Visualizations



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Caption: Experimental workflows for α -farnesene extraction and sensory evaluation.



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Caption: Simplified biosynthesis pathway of α -farnesene in plants.[13][14][15]

Conclusion

Alpha-farnesene is a versatile and valuable sesquiterpene in the field of flavor and fragrance research. Its unique sensory profile and natural origin make it a desirable ingredient for a wide range of applications. The protocols and data presented here provide a foundation for researchers and professionals to explore and utilize α -farnesene in the development of new and innovative products. Accurate quantification, often employing stable isotope dilution analysis with deuterated standards like α -Farnesene-d6, is crucial for quality control and in-depth research into its biosynthetic pathways and role in aroma profiles.[2]

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